2-(Difluoromethyl)biphenyl
Description
2-(Difluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by a difluoromethyl (-CF₂H) substituent at the ortho position of one benzene ring. This structural motif enhances its electronic and steric properties, making it valuable in medicinal chemistry and agrochemical applications. The difluoromethyl group is known to improve metabolic stability and bioavailability compared to non-fluorinated analogs, a trait attributed to fluorine’s strong electronegativity and small atomic radius . For instance, in medicinal scaffolds, fluorine substitutions are often employed to modulate drug-target interactions and reduce oxidative metabolism . The compound has been utilized in synthesizing ligands for palladium-catalyzed amination reactions (e.g., in the preparation of N-arylanilines) and as a key intermediate in fungicides targeting complex II inhibitors, such as those listed in recent European patents .
Properties
Molecular Formula |
C13H10F2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
AMSVWDFSTNMNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethylating agents such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R are used . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds, forming difluoromethylated products.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)biphenyl often employs large-scale difluoromethylation processes. These methods leverage metal-based catalysts to transfer the CF₂H group to aromatic substrates efficiently . The process conditions are optimized to ensure high yield and purity, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products:
Oxidation: Difluoromethyl alcohols, ketones.
Reduction: Methylated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(Difluoromethyl)biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)biphenyl exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The strong electron-withdrawing nature of the difluoromethyl group influences the compound’s reactivity and binding affinity to biological targets. This property is exploited in drug design to enhance the efficacy and selectivity of therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Ortho vs. Para Substitution : The ortho-difluoromethyl group in 2-(Difluoromethyl)biphenyl introduces steric hindrance, which can restrict molecular rotation and stabilize specific conformations. This contrasts with para-substituted analogs (e.g., 4-fluorobiphenyl), where electronic effects dominate .
- Fluorine vs. Methoxy : While both -CF₂H and -OCH₃ are electron-withdrawing, the difluoromethyl group provides greater lipophilicity, enhancing membrane permeability in agrochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
